molecular formula C11H13N3O B022602 (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 101328-85-2

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B022602
CAS No.: 101328-85-2
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-SSDOTTSWSA-N
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Description

OR-1855 is a substituted aniline.
A hydrazone and pyridazine derivative;  the levo-form is a phosphodiesterase III inhibitor, calcium-sensitizing agent, and inotropic agent that is used in the treatment of HEART FAILURE.

Scientific Research Applications

Enantioseparation in Chromatography

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a crucial synthetic intermediate for cardiotonic agent levosimendan. Studies have developed efficient preparative methods for its isolation using polysaccharide-based chiral stationary phases in chromatography, proving beneficial for the pharmaceutical industry (Cheng et al., 2019).

Histamine H₃ Receptor Inverse Agonists

This compound is part of a new class of 4,5-dihydropyridazin-3-one H₃R antagonists/inverse agonists, with modifications to the 4,5-dihydropyridazinone moiety, demonstrating significant in vivo functional H₃R antagonism and wake-promoting activity in animal models (Hudkins et al., 2012).

Development of Cardioactive Agents

This compound is a vital structural component of several cardio-active pyridazinone derivatives, which are either clinically used or tested in trials, making it integral in synthesizing various cardioactive medications (Imran & Abida, 2016).

Anticonvulsant and Muscle Relaxant Activities

A series of derivatives synthesized from this compound have shown promising anticonvulsant and muscle relaxant activities, indicating its potential application in treating convulsions and muscle spasms (Sharma et al., 2013).

Antihypertensive Activities

Some derivatives of this compound have been synthesized and evaluated for antihypertensive activities, demonstrating good potential in controlling high blood pressure (Siddiqui et al., 2010).

Cancer Cell Killing via PDE3A Modulation

6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a derivative, inhibits phosphodiesterases 3A and 3B, inducing cancer cell death through PDE3A/B interactions with SFLN12, indicating its potential in cancer therapy (Lewis et al., 2019).

Vasodilator and Beta-Adrenoceptor Antagonist

Derivatives of this compound act as combined vasodilators and beta-adrenoceptor antagonists, showing promise as antihypertensive agents with minimal intrinsic sympathomimetic activity (Slater et al., 1988).

Role in Base Oil Improvement

Pyridazinone derivatives have been synthesized for base oil improvement, acting as antioxidants and corrosion inhibitors, highlighting their utility in industrial applications (Nessim, 2017).

Mechanism of Action

The mechanism of action of “®-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” is not clearly mentioned in the available literature .

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is harmful if swallowed or inhaled. It may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177572
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101328-85-2
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101328-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OR 1855
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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